![molecular formula C17H12FNOS B5733079 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone](/img/structure/B5733079.png)
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone
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Overview
Description
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone, also known as FQ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FQ is a member of the quinoline family, which is known for its diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is not fully understood. However, it has been suggested that 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone may act by inhibiting the activity of certain enzymes involved in the regulation of cellular processes. 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The precise mechanism of action of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone requires further investigation.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to have antimicrobial and antiviral properties. Additionally, 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has been shown to have neuroprotective effects and may be a potential treatment for Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is its diverse pharmacological properties. This makes it an attractive target for further research. Additionally, the synthesis of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is relatively straightforward and can be carried out using standard laboratory techniques. However, one of the limitations of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is its potential toxicity. Further research is needed to determine the safety profile of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone and its potential side effects.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone. One area of research is the development of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone as a potential anticancer agent. Further studies are needed to determine the precise mechanism of action of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone and to optimize its efficacy. Another area of research is the development of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone as a potential treatment for Alzheimer's disease. Additionally, further research is needed to determine the safety profile of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone and its potential side effects.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone involves the reaction of 4-fluoroacetophenone with 8-hydroxyquinoline in the presence of thionyl chloride and triethylamine. The resulting product is then treated with sodium sulfide to yield 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone. The synthesis of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has been shown to have a wide range of potential therapeutic applications. It has been studied for its anticancer, antimicrobial, and antiviral properties. 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease. The diverse pharmacological properties of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone make it an attractive target for further research.
properties
IUPAC Name |
1-(4-fluorophenyl)-2-quinolin-8-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNOS/c18-14-8-6-12(7-9-14)15(20)11-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTYUXQVLAMOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5661280 |
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